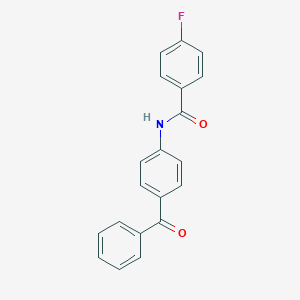

N-(4-benzoylphenyl)-4-fluorobenzamide

Description

N-(4-Benzoylphenyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 4-benzoylphenylamine scaffold. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aromatic amines, followed by crystallization or chromatographic purification . Key structural features include a rigid aromatic backbone, electron-withdrawing fluorine substituents, and amide linkages that enhance stability and enable interactions with biological targets or metal ions.

Properties

Molecular Formula |

C20H14FNO2 |

|---|---|

Molecular Weight |

319.3 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-4-fluorobenzamide |

InChI |

InChI=1S/C20H14FNO2/c21-17-10-6-16(7-11-17)20(24)22-18-12-8-15(9-13-18)19(23)14-4-2-1-3-5-14/h1-13H,(H,22,24) |

InChI Key |

CDUPCDDFJUNLDK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(4-benzoylphenyl)-4-fluorobenzamide are best understood in comparison to analogous benzamide derivatives. Below is a detailed analysis:

Structural Features and Substituent Effects

- N-(Dimethylcarbamothioyl)-4-Fluorobenzamide: This compound replaces the benzoylphenyl group with a dimethylcarbamothioyl moiety. The thiourea (C=S) group introduces soft sulfur donor atoms, enhancing metal-binding capabilities compared to the harder O/N donors in the target compound. IR spectra confirm C=S stretching at 1247–1255 cm⁻¹, absent in non-thiourea analogs .

- Ztz240 (N-(6-Chloro-pyridin-3-yl)-4-fluorobenzamide): Substitution of the benzoylphenyl group with a chloropyridinyl ring alters electronic properties.

- Z-4a (N-(5-Butyl-7-oxo-5,7-dihydroisobenzofuro[5,6-d]oxazol-2-yl)-4-fluorobenzamide) : Incorporation of a fused oxazole-isobenzofuran ring system adds steric bulk, reducing conformational flexibility but increasing thermal stability (m.p. 183–249°C) .

Electrochemical and Coordination Properties

- Metal Complexation : this compound’s amide and ketone groups enable coordination with transition metals. For example, Ni(II) complexes of similar ligands exhibit irreversible oxidation peaks at +1.38 V (vs. Ag/AgCl), suggesting redox activity relevant to catalysis or electroanalysis .

- Comparison with Thiourea Derivatives : Ligands like N-(dimethylcarbamothioyl)-4-fluorobenzamide form more stable complexes with soft metals (e.g., Cu(II)) due to sulfur’s higher polarizability, whereas the target compound may favor harder acids like Fe(III) or Al(III) .

Spectral and Physical Properties

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1680 cm⁻¹) aligns with other 4-fluorobenzamides, while tautomeric forms (e.g., thione vs. thiol) in thiourea derivatives shift absorption bands (~1247–1255 cm⁻¹ for C=S) .

- Melting Points : Bulky substituents increase melting points; e.g., Z-4a (183–249°C) vs. N-(dimethylcarbamothioyl)-4-fluorobenzamide (130–132°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.